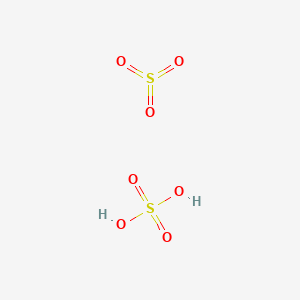

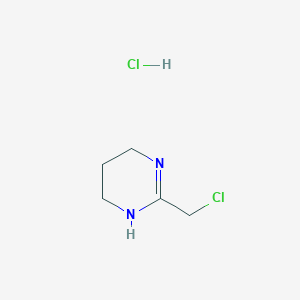

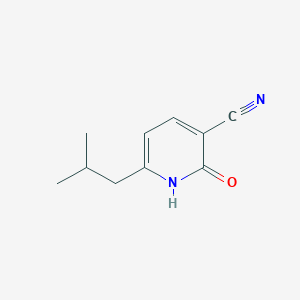

![molecular formula C34H22N4 B3057454 Pyrazino[2,3-g]quinoxaline, 2,3,7,8-tetraphenyl- CAS No. 80829-03-4](/img/structure/B3057454.png)

Pyrazino[2,3-g]quinoxaline, 2,3,7,8-tetraphenyl-

Übersicht

Beschreibung

Pyrazino[2,3-g]quinoxaline, 2,3,7,8-tetraphenyl- is a chemical compound with the molecular formula C10H6N4O4 . It is also known by other names such as 6,9-Dihydropyrazino[2,3-g]quinoxaline-2,3,7,8 (1H,4H)-tetrone .

Synthesis Analysis

The synthesis of pyrazino[2,3-g]quinoxaline derivatives involves a systematic change in the substituents at the 2, 3, 7, and 8 positions . Starting from tetraaminobenzoquinone, condensation to bis(triisopropylsilyl)hexadiyne-2,3-dione affords 2,3,7,8-tetrakis(triisopropylsilylethynyl)pyrazino[2,3-g]quinoxaline-5,10-dione .Molecular Structure Analysis

The molecular structure of pyrazino[2,3-g]quinoxaline, 2,3,7,8-tetraphenyl- is planar and rigid . This structure facilitates strong π-π stacking interactions and efficient charge transfer within the molecular framework .Chemical Reactions Analysis

Pyrazino[2,3-g]quinoxaline, 2,3,7,8-tetraphenyl- exhibits both a high fluorescence quantum yield and singlet oxygen quantum yield . It has strong linear absorption within 400–600 nm and a desirable two-photon absorption cross section within 740–1000 nm .Physical And Chemical Properties Analysis

Pyrazino[2,3-g]quinoxaline, 2,3,7,8-tetraphenyl- has an average mass of 246.179 Da and a monoisotopic mass of 246.038910 Da . It has strong linear absorption within 400–600 nm and a desirable two-photon absorption cross section within 740–1000 nm .Wissenschaftliche Forschungsanwendungen

Solar Cell Applications

- Pyrazino[2,3-g]quinoxaline as a π-linker in Dye-Sensitized Solar Cells : This compound, when used as a π-linker in dye-sensitized solar cells, shows a broad and intense spectral absorption from the visible to the near-infrared region. It achieved a power conversion efficiency of 6.86% in these cells (Li-Peng Zhang et al., 2014).

Semiconductor Performance

- Semiconductor Performance in Organic Thin Film Transistors : Pyrazino[2,3-g]quinoxaline-2,7-dione (PQx) has been used as a building block for π-conjugated polymer semiconductors. These polymers exhibit strong acid affinity and marked bathochromic shifts in absorption spectra, showing promise for use in organic thin film transistors (OTFTs) (Jesse Quinn et al., 2016).

Chemical Synthesis and Structure

- Synthesis of Hexaazatriphenylene Derivatives : Derivatives of pyrazino[2,3-g]quinoxaline have been synthesized and exhibit sensitive, ratiometric, and colorimetric fluorescence selectivity for Zn2+ ions. They also demonstrate a visible color change in solution, useful for chemical sensing applications (Xiao-Hong Zhang et al., 2013).

Optoelectronic Applications

- Liquid Crystalline Materials for Organic Light-Emitting Diodes : Molecules based on pyrazino[2,3-g]quinoxaline with eight peripheral flexible tails have been developed. These materials exhibit high extinction coefficients and good greenish-yellow emission, making them suitable for use in organic light-emitting diodes (OLEDs) (Vinod Kumar Vishwakarma et al., 2019).

Acid Sensing Properties

- Acid Sensing in Trace Amounts : A pyrazino[2,3-g]quinoxaline derivative was reported to sense volatile trifluoroacetic acid at trace levels. This detection is visually perceivable, offering potential applications in chemical sensing (Vinod Kumar Vishwakarma et al., 2021).

Wirkmechanismus

Zukünftige Richtungen

The unique properties of pyrazino[2,3-g]quinoxaline, 2,3,7,8-tetraphenyl-, such as its efficient charge transfer and reduced steric hindrance, make it a promising material for future research in organic electronics . Its potential applications include use in organic light-emitting diodes (OLEDs) due to its thermally activated delayed fluorescence (TADF) properties .

Eigenschaften

IUPAC Name |

2,3,7,8-tetraphenylpyrazino[2,3-g]quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H22N4/c1-5-13-23(14-6-1)31-32(24-15-7-2-8-16-24)36-28-22-30-29(21-27(28)35-31)37-33(25-17-9-3-10-18-25)34(38-30)26-19-11-4-12-20-26/h1-22H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOYHHJPLDCMQFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC4=C(C=C3N=C2C5=CC=CC=C5)N=C(C(=N4)C6=CC=CC=C6)C7=CC=CC=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H22N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40560890 | |

| Record name | 2,3,7,8-Tetraphenylpyrazino[2,3-g]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazino[2,3-g]quinoxaline, 2,3,7,8-tetraphenyl- | |

CAS RN |

80829-03-4 | |

| Record name | 2,3,7,8-Tetraphenylpyrazino[2,3-g]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

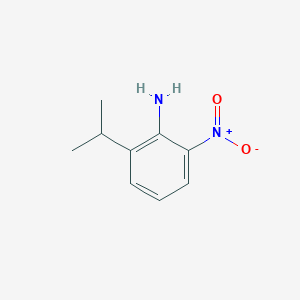

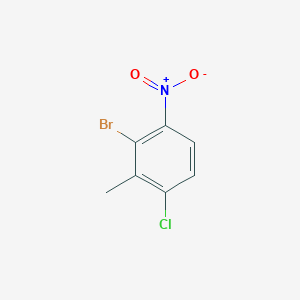

![Acetic acid, [(2-ethylhexyl)oxy]-](/img/structure/B3057379.png)

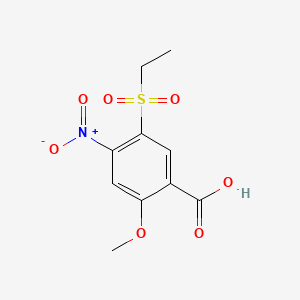

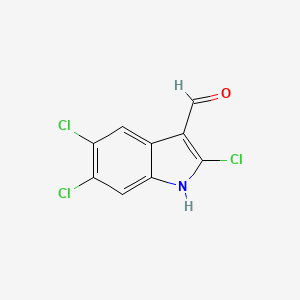

![Diethyl N-{2-chloro-4-[(prop-2-yn-1-yl)amino]benzoyl}-L-glutamate](/img/structure/B3057381.png)

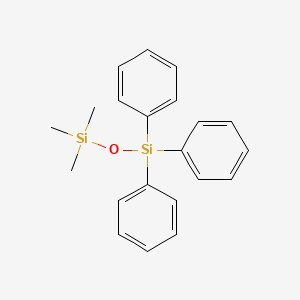

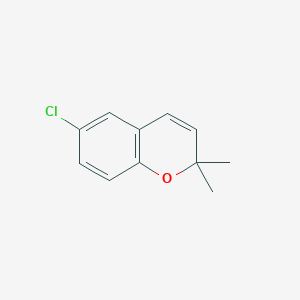

![Diethyl benzo[b]thiophen-3-ylmethylphosphonate](/img/structure/B3057390.png)

![1,3-Propanediol, 2-amino-2-[2-[4-(8-fluorooctyl)phenyl]ethyl]-](/img/structure/B3057393.png)